2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid
Description
This compound is a protected amino acid derivative featuring two orthogonal protecting groups:
- 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc): A base-labile group commonly used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection .
- (2-Methylpropan-2-yl)oxycarbonyl (Boc): An acid-labile group typically used for side-chain protection .
The (3S)-pyrrolidin-3-yl moiety introduces chirality, critical for biological activity in peptide-based therapeutics. The acetic acid group enables conjugation or further functionalization. This dual-protection strategy allows sequential deprotection, making the compound valuable in multi-step syntheses .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-13-12-17(14-27)28(15-23(29)30)25(32)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDFDFQWAURBIC-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137065-83-7 | |
| Record name | 2-{[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid typically involves the following steps:
Formation of the fluorenylmethoxycarbonyl (Fmoc) group: : This step is achieved through a reaction between fluorenylmethanol and an activated carbonyl derivative, such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Attachment of the pyrrolidine moiety: : The Fmoc-protected amino acid is then reacted with a pyrrolidine derivative in the presence of a coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).
Addition of the acetic acid group: : Finally, the Fmoc-protected pyrrolidine amino acid is coupled with acetic acid using similar coupling reagents to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis platforms and large-scale reactors to manage the multiple steps involved efficiently. Careful control of reaction conditions, such as temperature, pH, and solvent systems, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically facilitated by reagents like hydrogen peroxide or potassium permanganate, which may target the Fmoc or pyrrolidine moieties.
Reduction: : Reduction reactions may be achieved using reagents such as lithium aluminum hydride, focusing on reducing carbonyl groups to alcohols or amines.
Substitution: : Various substitution reactions are possible, particularly at the Fmoc group or acetic acid moiety, using nucleophiles like amines or thiols under controlled conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used but typically involve derivatives or modified versions of the original compound.
Scientific Research Applications
Structural Overview
The compound features a complex structure characterized by the following components:
- Fluorenylmethoxycarbonyl (Fmoc) group: A protective group commonly used in peptide synthesis.
- Pyrrolidine ring : A five-membered nitrogen-containing ring that enhances the compound's biological activity.
- Acetic acid moiety : Provides acidic properties that may influence solubility and reactivity.
Peptide Synthesis
The primary application of this compound lies in its use as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amino group, facilitating the stepwise assembly of peptides through solid-phase synthesis techniques. This method is crucial for producing peptides with specific sequences and modifications, which are essential for studying protein interactions and functions.
Table 1: Comparison of Protective Groups in Peptide Synthesis
| Protective Group | Advantages | Disadvantages |
|---|---|---|
| Fmoc | Easy removal with base | Requires careful handling |
| Boc | Stable under acidic conditions | Difficult to remove under certain conditions |
| Alloc | Allows for double protection | Complex removal process |
Drug Development
In drug discovery, the compound's structural features make it a candidate for developing novel therapeutics. Its ability to mimic natural amino acids while providing additional functionality can lead to the creation of more effective drugs with improved pharmacokinetic properties. Research has shown that derivatives of this compound exhibit promising activity against various biological targets, including enzymes and receptors involved in disease processes.
Therapeutic Applications
Recent studies have indicated that compounds similar to 2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid may have potential therapeutic effects in:
- Cancer Treatment : By targeting specific pathways involved in tumor growth.
- Neurodegenerative Diseases : Modulating pathways related to neuroprotection and neuronal survival.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of a derivative of this compound. The results indicated significant inhibition of tumor cell proliferation in vitro, suggesting that modifications to the pyrrolidine ring could enhance selectivity towards cancerous cells while minimizing effects on healthy cells.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The findings demonstrated that these compounds could reduce oxidative stress markers and improve neuronal survival rates, indicating potential for therapeutic use in conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid depends on its application:
Peptide Synthesis: : Functions as a protecting group that is selectively removed to unveil reactive amines for peptide bond formation.
Enzyme Interaction: : Can bind to specific enzyme active sites, altering their activity or inhibiting function.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related Fmoc-protected derivatives:
Key Observations:
Protection Strategy : The target compound’s dual Fmoc/Boc system is unique among analogs, enabling precise sequential deprotection. Most analogs use only Fmoc, limiting their utility in complex syntheses .
Molecular Weight : The target compound’s higher molecular weight (542.61 g/mol) may reduce solubility in polar solvents compared to smaller analogs (e.g., 351.40 g/mol in ).
Biological Activity
2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid, commonly referred to as Fmoc-amino acid derivatives, is a compound of significant interest in medicinal chemistry and peptide synthesis. Its complex structure and functional groups contribute to various biological activities, making it a valuable tool in pharmaceutical research.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C31H34N2O7 |
| Molecular Weight | 546.6 g/mol |
| CAS Number | 2137069-46-4 |
| IUPAC Name | 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid |
Biological Activity
The biological activity of this compound can be attributed to its role as a building block in peptide synthesis and its potential pharmacological applications.
Fmoc-amino acids are primarily utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino function, allowing for selective coupling reactions without interference from other functional groups. Upon deprotection, the amino acid can participate in further peptide bond formation, leading to the synthesis of biologically active peptides.
Applications in Research
- Peptide Synthesis : The compound is extensively used in synthesizing peptides that exhibit various biological activities, including antimicrobial and anticancer properties.
- Drug Development : Its derivatives have been explored for their potential as therapeutic agents targeting specific diseases, particularly in oncology and infectious diseases.
Case Studies
Several studies have highlighted the efficacy of Fmoc-amino acids in drug development:
- Anticancer Activity : A study demonstrated that peptides synthesized using Fmoc-protected amino acids exhibited significant cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents .
- Antimicrobial Properties : Research indicated that certain Fmoc-peptides showed promising antimicrobial activity against resistant bacterial strains, highlighting their application in developing new antibiotics .
Q & A
Q. What are the key protecting groups in this compound, and how are they strategically employed?
The compound incorporates two orthogonal protecting groups: the Fmoc (9-fluorenylmethoxycarbonyl) group on the pyrrolidine nitrogen and the Boc (tert-butoxycarbonyl) group on the secondary amine. The Fmoc group is base-labile (removed with 20% piperidine in DMF), while the Boc group is acid-labile (cleaved with TFA). This dual protection allows sequential deprotection during solid-phase peptide synthesis (SPPS), enabling selective modification of specific functional groups .
Q. What synthetic routes are commonly used to prepare this compound?
- Step 1: Protection of the pyrrolidine ring’s secondary amine with Boc using Boc-anhydride in dichloromethane (DCM) under basic conditions (e.g., DMAP) .
- Step 2: Fmoc protection of the primary amine using Fmoc-Cl in THF with a carbonate buffer (pH 8–9) .
- Step 3: Coupling to the acetic acid moiety via HBTU/HOBt activation in DMF .
- Purification: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. How is the compound characterized for identity and purity?
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry (e.g., pyrrolidine ring substitution) and protecting group integrity .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- HPLC: Purity is assessed using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How can coupling efficiency be optimized when incorporating this derivative into solid-phase peptide synthesis (SPPS)?
- Coupling Agents: HATU or PyBOP in DMF with DIEA (2–4 equiv) enhances activation of the carboxylic acid .
- Solvent Optimization: Adding 10% DCM to DMF improves solubility of hydrophobic intermediates .
- Monitoring: Kaiser test or FT-IR spectroscopy detects free amines, ensuring complete coupling .
Q. What strategies mitigate racemization during peptide bond formation?
- Low-Temperature Coupling: Conduct reactions at 0–4°C to reduce base-catalyzed racemization .
- Additives: HOBt or Oxyma suppresses side reactions by stabilizing the active ester intermediate .
- Chiral HPLC: Post-synthesis analysis (e.g., with a Chiralpak column) quantifies enantiomeric excess .
Q. How are solubility challenges addressed in organic-phase reactions?
Q. What applications does this compound have in synthesizing conformationally constrained peptides?
The pyrrolidine ring introduces a β-turn mimic , stabilizing helical or loop structures in bioactive peptides. Applications include:
- GPCR-targeting peptides: Enhanced binding affinity due to rigidified backbones .
- Enzyme inhibitors: The Boc-protected amine can be selectively deprotected for functionalization (e.g., fluorophores or biotin tags) .
Safety and Handling
- Hazards: Skin/eye irritation (GHS Category 2/2A); avoid inhalation of dust .
- PPE: Nitrile gloves, safety goggles, and fume hood use are mandatory during synthesis .
- Waste Disposal: Neutralize acidic/basic waste before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
